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molecular formula C10H22ClNO2 B8641094 2-Aminomethyl-4,4-dimethyl-heptanoic acid hydrochloride CAS No. 610300-04-4

2-Aminomethyl-4,4-dimethyl-heptanoic acid hydrochloride

Cat. No. B8641094
M. Wt: 223.74 g/mol
InChI Key: MZVYPPMRVNDFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419981B2

Procedure details

2-Cyano-4,4-dimethyl-hepta-2,6-dienoic acid ethyl ester (5.88 g, 28 mmol) was dissolved in the mixture of 91 mL of ethanol and 6 mL of HCl and treated with 0.4 g of PtO2. The reaction was carried out under 100 psi of hydrogen pressure at room temperature for 15 hours. The catalyst was filtered and filtrate was concentrated to give 3.8 g of the desired product 2-aminomethyl-4,4-dimethyl-heptanoic acid ethyl ester as an oil. MS (APCI): 216.2 (M+1)+. This oil was refluxed in 75 mL of 6N HCl for 18 hours. While the reaction was cooled, a precipitate formed. The solid was filtered, washed with additional HCl solution and triturated with ether to give the clean title compound. MS (APCI): 188.1 (M+1)+. 186.1 (M−1)+. 1H NMR(400 MHz; CD3OD): 0.91 (9H, m), 1.30 (5H, m), 1.81 (dd, 1H, J=7.2 Hz, 14.4 Hz), 2.72 (1H, m), 3.04 (2H, m); Anal. Calc'd for C10H21NO2.HCl: C: 53.68; H, 9.91; N, 6.26; Cl: 15.85. Found: C: 53.83; H, 10.15; N, 6.22; Cl: 15.40. MP: 229.5-231.0° C.
Name
2-Cyano-4,4-dimethyl-hepta-2,6-dienoic acid ethyl ester
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]([C:13]#[N:14])=[CH:6][C:7]([CH3:12])([CH3:11])[CH2:8][CH:9]=[CH2:10])C.[H][H].[ClH:18]>C(O)C.O=[Pt]=O>[ClH:18].[NH2:14][CH2:13][CH:5]([CH2:6][C:7]([CH3:11])([CH3:12])[CH2:8][CH2:9][CH3:10])[C:4]([OH:15])=[O:3] |f:5.6|

Inputs

Step One
Name
2-Cyano-4,4-dimethyl-hepta-2,6-dienoic acid ethyl ester
Quantity
5.88 g
Type
reactant
Smiles
C(C)OC(C(=CC(CC=C)(C)C)C#N)=O
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
91 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(C(=O)O)CC(CCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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